molecular formula C7H8Br2N2 B372504 2,6-dibromo-N,N-dimethylpyridin-3-amine CAS No. 84539-52-6

2,6-dibromo-N,N-dimethylpyridin-3-amine

Cat. No.: B372504
CAS No.: 84539-52-6
M. Wt: 279.96g/mol
InChI Key: UTCRRWSIYDRMIV-UHFFFAOYSA-N
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Description

2,6-Dibromo-N,N-dimethylpyridin-3-amine is a brominated, N,N-dimethylated pyridine derivative offered as a high-purity synthetic intermediate for research applications. This compound is structurally characterized by bromine substituents at the 2 and 6 positions of the pyridine ring and a dimethylamino group at the 3-position. The bromine atoms provide sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable building block for constructing more complex molecules . The dimethylamino group is a strong electron-donating substituent that can significantly influence the electronic properties and basicity of the pyridine ring, potentially enhancing its utility in catalysis or as a ligand precursor . While the specific applications of this compound are an active area of research, its structure suggests significant potential. Research on analogous compounds, particularly N,N-dimethylpyridin-4-amine (DMAP), has demonstrated high value as nucleophilic catalysts in esterifications and other acyl transfer reactions . Furthermore, dimethylaminopyridine (DMAP)-based ionic liquids have been successfully employed as efficient catalysts for environmentally friendly synthesis, including Fisher indole synthesis and 1H-tetrazole formation via click chemistry under solvent-free conditions . Based on its structure, this compound may serve as a key precursor for developing new catalytic systems or specialized ligands in coordination chemistry. Its physical properties are estimated to include a high boiling point (approximately >285°C) and density (approximately 1.5-2.1 g/cm³), consistent with similar bromopyridine structures . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, as related bromo- and amino-pyridine compounds can be toxic upon ingestion and cause serious eye damage . Appropriate personal protective equipment (PPE) and safety protocols should be followed at all times.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-N,N-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c1-11(2)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCRRWSIYDRMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Brominated Pyridines in Chemical Research

Brominated pyridines are a class of halogenated heterocyclic compounds that serve as crucial intermediates in organic synthesis. The introduction of bromine atoms onto the pyridine (B92270) ring provides reactive handles for a variety of chemical transformations. The synthesis of bromopyridines can be achieved through several methods, though the direct bromination of the pyridine ring can be challenging, particularly when attempting to achieve specific patterns of substitution on rings containing strong activating groups. chempanda.com Forced conditions or the use of specific brominating agents are often necessary. chempanda.comresearchgate.net

Once synthesized, bromopyridines act as versatile substrates in numerous cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. chempanda.com This reactivity makes them indispensable precursors for constructing more complex molecules with applications ranging from pharmaceuticals and agrochemicals to novel materials. chempanda.cominnospk.com For example, 3-bromopyridine (B30812) is almost exclusively used in organic synthesis processes, while 2-bromopyridine (B144113) is a common intermediate prepared from 2-aminopyridine (B139424). chempanda.com The reactivity of the bromine atoms is a key aspect of their utility, enabling their conversion into a wide array of other functional groups. researchgate.net

Significance of the 2,6 Dibromo N,n Dimethylpyridin 3 Amine Scaffold

The molecular architecture of 2,6-dibromo-N,N-dimethylpyridin-3-amine is defined by three key features: a pyridine (B92270) core, two bromine substituents at the 2- and 6-positions, and an N,N-dimethylamino group at the 3-position. This specific arrangement of functional groups bestows a unique chemical reactivity profile upon the scaffold, making it a valuable building block for targeted synthesis.

The two bromine atoms at the ortho-positions relative to the ring nitrogen are particularly significant. These positions are often susceptible to nucleophilic substitution or can participate readily in metal-catalyzed cross-coupling reactions. The presence of two such atoms allows for sequential or double functionalization, providing a pathway to complex, sterically defined structures. Research on the related compound 2,6-dibromopyridine (B144722) shows its utility as a starting material for synthesizing 2,6-disubstituted pyridine derivatives, such as 2,6-diaminopyridines, through reactions with amines under heat and pressure. georgiasouthern.edugoogle.com This highlights the role of the dibromo-scaffold as a platform for introducing new functionalities.

The N,N-dimethylamino group at the 3-position is a strong electron-donating group. Its presence significantly influences the electronic properties of the pyridine ring, enhancing its electron density. This electronic modification can affect the reactivity of the bromine atoms and the pyridine nitrogen, as well as direct the position of any further electrophilic substitution reactions. The amino group in analogous pyridines is known to enhance reactivity and serve as a precursor in the synthesis of other heterocyclic compounds. innospk.com

Below are the physicochemical properties of the parent compound, 2,6-Dibromopyridin-3-amine, which provides a baseline for understanding the scaffold.

PropertyValue
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol
Melting Point 214-218 °C
Boiling Point (Predicted) 327.7 ± 37.0 °C
Density (Predicted) 2.147 ± 0.06 g/cm³
pKa (Predicted) -0.19 ± 0.10
This data pertains to 2,6-Dibromopyridin-3-amine, the parent compound without the N,N-dimethyl groups. chemicalbook.com

Overview of Research Trajectories and Objectives Pertaining to the Chemical Compound

Established Synthetic Pathways for this compound

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. These methods primarily involve the controlled introduction of bromine atoms onto a pre-functionalized pyridine ring or the construction of the substituted pyridine from acyclic precursors.

A common and logical approach to the synthesis of this compound involves a multi-step sequence starting from more readily available pyridine derivatives. A plausible route could commence with 3-aminopyridine (B143674). The amino group at the 3-position is a meta-directing group, which can make direct regioselective bromination challenging. Therefore, a protecting group strategy or a more elaborate synthetic sequence is often necessary.

One potential multi-step protocol is outlined below:

N-protection of 3-aminopyridine: The amino group of 3-aminopyridine is first protected to prevent side reactions and to modulate its directing effects.

Bromination: The protected 3-aminopyridine is then subjected to bromination. The choice of brominating agent and reaction conditions is crucial for achieving the desired 2,6-dibromo substitution.

N,N-dimethylation: Following bromination, the protecting group is removed, and the primary amine is converted to a tertiary dimethylamine (B145610) through N-alkylation.

An alternative pathway could involve starting with a pre-brominated pyridine and subsequently introducing the dimethylamino group. For instance, starting from 2,6-dibromopyridine, a nitration reaction can be performed to introduce a nitro group at the 3-position, followed by reduction to the amine and subsequent N,N-dimethylation. wikipedia.org

Step Reaction Typical Reagents and Conditions Purpose
1Protection of 3-aminopyridineAcetic anhydride, pyridineTo prevent oxidation and control regioselectivity during bromination.
2DibrominationN-Bromosuccinimide (NBS), sulfuric acidTo introduce bromine atoms at the 2 and 6 positions.
3DeprotectionAcid or base hydrolysisTo regenerate the free amino group.
4N,N-dimethylationFormaldehyde (B43269), formic acid (Eschweiler-Clarke reaction)To introduce the two methyl groups on the nitrogen atom.

Achieving the desired 2,6-dibromo substitution pattern on a 3-aminopyridine core requires careful control of the reaction conditions. The amino group is an activating, ortho-para directing group. However, in the acidic conditions often used for halogenation, the pyridine nitrogen is protonated, which deactivates the ring and directs incoming electrophiles to the meta positions (5-position relative to the amino group).

To achieve 2,6-dibromination, specific strategies can be employed. The use of a directing group on the amine can influence the position of bromination. For instance, protecting the amino group as an amide can alter its directing properties.

Recent methods for regioselective bromination of heterocyclic compounds, such as the use of specific brominating agents in combination with activators, could be applicable. For example, the use of N-bromosuccinimide (NBS) in the presence of a strong acid can facilitate the dibromination of activated pyridine rings. researchgate.net Methods for the regioselective bromination of aromatic amines have been developed, which could potentially be adapted for 3-aminopyridine derivatives. nih.gov

Technique Reagents Key Features Potential Application
Directed ortho-Metalation (DoM)n-BuLi, TMEDA, followed by a bromine source (e.g., Br₂)Highly regioselective; requires a directing group.Directing the bromination to the 2- and 6-positions by using the amino group or a derivative as the directing group.
Halogen Dance ReactionStrong base (e.g., LDA) on a pre-brominated pyridineIsomerization of bromo-pyridines to more stable isomers.Potentially to rearrange other dibromo isomers to the desired 2,6-isomer.
N-Oxide ChemistryOxidation to the pyridine N-oxide, followed by brominationThe N-oxide group activates the 2- and 6-positions to electrophilic attack. tcichemicals.comnih.govN-oxidation of a 3-substituted pyridine could facilitate subsequent 2,6-dibromination.

The final step in many synthetic routes to this compound is the introduction of the two methyl groups onto the nitrogen atom of 2,6-dibromopyridin-3-amine. This transformation is typically achieved through reductive amination or direct alkylation.

The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary amines using formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This one-pot procedure is often high-yielding and avoids the formation of quaternary ammonium (B1175870) salts.

Alternatively, direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) can be employed. However, this approach requires careful control of stoichiometry and reaction conditions to prevent over-alkylation to the quaternary ammonium salt. The use of a base is necessary to neutralize the acid formed during the reaction. Phase-transfer catalysis can sometimes be used to improve the efficiency of such N-alkylations. More modern methods for selective N-alkylation of amines using nitriles under hydrogenation conditions have also been developed, though their applicability here would need investigation. rsc.org

Alkylation Method Reagents Advantages Disadvantages
Eschweiler-Clarke ReactionFormaldehyde, Formic AcidHigh yield, avoids over-alkylation, simple workup.Requires heating, formic acid can be corrosive.
Direct AlkylationMethyl iodide, K₂CO₃Milder conditions may be possible.Risk of over-alkylation to the quaternary salt, requires careful control.
Reductive AminationFormaldehyde, NaBH₃CNMild conditions, good functional group tolerance.Cyanide-containing reagent is toxic.

Mechanistic Elucidation of Formation Reactions

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

While not a direct route to the title compound from 3-aminopyridine, a Sandmeyer-type reaction could be envisioned as part of a more complex synthetic strategy, for example, to introduce a bromo substituent from a diazonium salt. The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst. wikipedia.orgbyjus.comorganic-chemistry.org

The mechanism of the Sandmeyer reaction is generally considered to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org The key steps are:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Electron Transfer: The copper(I) catalyst transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, which is formed in the initial electron transfer step, to yield the final aryl halide product and regenerate the copper(I) catalyst.

The detection of biaryl byproducts provides evidence for the involvement of aryl radical intermediates. wikipedia.org While the classic Sandmeyer reaction is a powerful tool, modern variations have been developed that may offer milder conditions or broader substrate scope. nih.gov

The direct bromination of N,N-dimethylpyridin-3-amine to achieve the 2,6-dibromo product is challenging due to the directing effects of the substituents. The N,N-dimethylamino group is a powerful activating group and is ortho-, para-directing. In the case of a 3-substituted pyridine, this would direct bromination to the 2-, 4-, and 6-positions. The pyridine nitrogen itself is a deactivating group, especially under acidic conditions where it is protonated.

The interplay of these electronic effects makes achieving selective 2,6-dibromination difficult. Direct bromination with molecular bromine would likely lead to a mixture of products, including the 2-bromo, 4-bromo, 6-bromo, and potentially polybrominated species. The strong activation by the dimethylamino group can also lead to over-bromination.

To overcome these challenges, several strategies can be considered:

Use of a bulky brominating agent: A sterically hindered brominating agent might favor substitution at the less hindered 2- and 6-positions over the 4-position.

Lewis acid catalysis: A Lewis acid could coordinate to the pyridine nitrogen, further deactivating the ring and potentially altering the regioselectivity of bromination.

Control of reaction temperature and stoichiometry: Careful optimization of the reaction conditions is essential to minimize side product formation.

The mechanism of electrophilic aromatic substitution on the pyridine ring involves the attack of the electrophile (e.g., Br⁺) on the electron-rich ring to form a sigma complex (also known as an arenium ion). The stability of this intermediate determines the position of substitution. For a 3-substituted pyridine with an activating group, the sigma complexes corresponding to attack at the 2-, 4-, and 6-positions are all resonance-stabilized. The challenge lies in finding conditions that selectively favor the formation and subsequent deprotonation of the intermediates leading to the 2,6-dibromo product.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The synthesis of this compound can be approached through the nucleophilic aromatic substitution (SNAr) of a suitable polyhalogenated pyridine. A plausible and commonly employed precursor for such a synthesis is 2,3,6-tribromopyridine (B181223). The key transformation involves the selective displacement of the bromine atom at the 3-position with a dimethylamino group.

The optimization of this reaction is crucial for maximizing the yield and ensuring the purity of the final product, primarily by minimizing the formation of undesired isomers and bis-aminated byproducts. Key parameters that are typically investigated include the choice of solvent, temperature, reaction time, and the nature of the base used.

A study on the selective amination of polyhalogenated pyridines highlights the use of a base-promoted method in an aqueous medium, which presents an environmentally benign alternative to traditional organic solvents. nih.gov While not specific to the target molecule, this research suggests that water could be a viable solvent, potentially simplifying work-up procedures and reducing the environmental impact.

Another relevant methodology involves the use of microwave irradiation to accelerate the reaction. Research on the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299) has demonstrated that microwave heating can significantly reduce reaction times from hours to minutes, while still achieving good to moderate yields. clockss.org For the synthesis of this compound, a similar microwave-assisted approach could be explored, reacting 2,3,6-tribromopyridine with dimethylamine in a suitable solvent.

The table below outlines a hypothetical optimization study based on analogous reactions found in the literature.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneNaH1101245
2DioxaneK₂CO₃100855
3NMPCs₂CO₃120668
4WaterNaOtBu1401262 nih.gov
5NMP/Toluene (Microwave)-1800.575 clockss.org

This table is illustrative and based on data from similar reactions. Actual results may vary.

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for compounds like this compound is driven by the principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

One novel approach that could be adapted is the photochemical C3-amidation of pyridines. A recent study has shown a mild and regioselective method for C3 amination that proceeds through a Zincke imine intermediate under photochemical conditions. chemrxiv.org This method avoids the high temperatures often required in traditional SNAr reactions. Applying this to a 2,6-dibromopyridine substrate could offer a more energy-efficient pathway to the desired product.

Furthermore, the use of greener solvents, such as water, as demonstrated in the base-promoted selective amination of polyhalogenated pyridines, is a key aspect of sustainable synthesis. nih.gov This approach not only reduces the reliance on volatile organic compounds but can also simplify the purification process.

Another potential route could involve starting from 3-aminopyridine. The synthesis would first involve the selective bromination at the 2 and 6 positions, followed by the N,N-dimethylation of the amino group. A patent for the preparation of 2,5-dibromo-3-methylpyridine (B189406) outlines a process involving bromination of an aminomethylpyridine derivative, which could be analogous to the initial bromination step. google.com The subsequent dimethylation of the amino group could then be achieved using standard methylation reagents.

The table below summarizes potential novel and sustainable synthetic approaches.

Table 2: Overview of Potential Novel and Sustainable Synthetic Routes

RouteKey TransformationStarting MaterialPotential Advantages
1Photochemical C3-Amination2,6-DibromopyridineMild reaction conditions, high regioselectivity. chemrxiv.org
2Aqueous SNAr2,3,6-TribromopyridineUse of a green solvent, potentially simpler work-up. nih.gov
3Bromination followed by Dimethylation3-AminopyridineReadily available starting material, avoids handling of polybrominated pyridines initially.

Nucleophilic Substitution Reactions at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halogenated pyridines, particularly when activated by electron-withdrawing groups or the pyridine nitrogen itself. The bromine atoms at the 2- and 6-positions of the pyridine ring are expected to be susceptible to displacement by various nucleophiles.

Amination Reactions and Rearrangements

While no specific amination studies on this compound have been reported, research on the related compound 2,6-dibromopyridine has shown that it can undergo amination. For instance, reacting 2,6-dibromopyridine with methylamine (B109427) under pressure and heat can lead to the formation of 2-bromo-6-methylaminopyridine and 2,6-bis(methylamino)pyridine (B2412222) georgiasouthern.edu. This suggests that this compound would likely react with primary and secondary amines to yield mono- or di-aminated products, depending on the reaction conditions. The presence of the electron-donating dimethylamino group at the 3-position might influence the regioselectivity and reaction rates compared to unsubstituted 2,6-dibromopyridine.

Etherification and Thiolation Processes

Similarly, no dedicated studies on the etherification or thiolation of this compound are available. Generally, halopyridines can react with alkoxides and thiolates to form the corresponding ethers and thioethers. The principles of nucleophilic aromatic substitution would govern these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The two bromine atoms on this compound represent potential sites for such transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a widely used reaction wikipedia.orglibretexts.org. While there are no specific examples involving this compound, studies on other polybrominated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated the feasibility of sequential Suzuki-Miyaura reactions to introduce multiple aryl groups beilstein-journals.org. It is conceivable that this compound could undergo selective mono- or di-arylation under controlled Suzuki-Miyaura conditions.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines wikipedia.orglibretexts.org. This reaction is highly versatile and has been applied to a wide range of substrates, including various bromopyridines chemspider.comresearchgate.net. Although no studies specifically report the Buchwald-Hartwig amination of this compound, research on the closely related 3-halo-2-aminopyridines has shown successful palladium-catalyzed C-N cross-coupling with a variety of amines using specialized ligand systems nih.gov. This suggests that this compound would be a viable substrate for this transformation.

Sonogashira and Stille Coupling Applications

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important palladium-catalyzed transformation organic-chemistry.org. Studies on 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings with various terminal alkynes scirp.orgscirp.org. This precedent suggests that this compound could similarly be functionalized with alkynyl groups.

The Stille reaction, involving the coupling of an organotin compound with an organic halide, is also a powerful C-C bond-forming method wikipedia.orgorganic-chemistry.org. Its broad substrate scope makes it plausible that this compound could be a suitable coupling partner, although specific examples are not documented in the literature.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgquimicaorganica.org The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. gcwgandhinagar.com When such reactions do occur, they typically favor substitution at the 3- and 5-positions, as the cationic intermediates (Wheland intermediates) formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by the adjacent positively charged nitrogen atom. quimicaorganica.org

In the case of this compound, the pyridine nucleus is substituted with two electron-withdrawing bromine atoms and one strongly electron-donating N,N-dimethylamino group. The N,N-dimethylamino group is a powerful activating group and directs electrophiles to the ortho and para positions. The bromine atoms are deactivating via their inductive effect but are also ortho, para-directing.

The directing effects of the substituents on this compound are as follows:

N,N-dimethylamino group (at C3): Strongly activating, directs to C2, C4, and C6.

Bromo group (at C2): Deactivating, directs to C3 and C5.

Bromo group (at C6): Deactivating, directs to C5 and C1 (nitrogen).

Considering the positions are already substituted at C2 and C6, the likely positions for electrophilic attack are C4 and C5. The powerful activating effect of the N,N-dimethylamino group would strongly favor substitution at its ortho (C2, C4) and para (C6) positions. Since C2 and C6 are blocked, the C4 position is a probable site for electrophilic attack. The directing influence of the two bromine atoms would favor substitution at C5. Therefore, a mixture of products may be expected, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

It is important to note that under strongly acidic conditions, typically used for nitration or sulfonation, the pyridine nitrogen is likely to be protonated. gcwgandhinagar.com This would form the pyridinium (B92312) cation, which is highly deactivated and would likely prevent any electrophilic substitution from occurring on the ring.

Electrophile (E+)Predicted Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)Likely no reactionProtonation of the pyridine nitrogen deactivates the ring.
Bromination (Br₂/FeBr₃)Substitution at C4 and/or C5The N,N-dimethylamino group directs to C4, while the bromine atoms direct to C5. The outcome would depend on the balance of these effects.
Friedel-Crafts AcylationLikely no reactionThe Lewis acid catalyst would complex with the pyridine nitrogen, deactivating the ring.

Functionalization Strategies Involving the N,N-dimethylamino Group

The N,N-dimethylamino group on the pyridine ring is itself a site of potential chemical transformation. As a tertiary amine, it can undergo a variety of reactions.

One common reaction of tertiary amines is oxidation . Treatment with oxidizing agents such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would be expected to form the corresponding N-oxide. This transformation could potentially alter the electronic properties of the molecule and its subsequent reactivity.

Another potential functionalization is demethylation . Tertiary amines can be demethylated through various methods, such as the Von Braun reaction (using BrCN) or with certain chloroformates followed by hydrolysis. This would yield the corresponding secondary amine, 2,6-dibromo-N-methylpyridin-3-amine, or the primary amine, 2,6-dibromo-pyridin-3-amine, which could then be used in further synthetic transformations.

The basicity of the N,N-dimethylamino group also allows for quaternization through reaction with alkyl halides. This would result in the formation of a quaternary ammonium salt.

ReagentExpected ProductReaction Type
H₂O₂ or m-CPBAThis compound N-oxideOxidation
1. ClCO₂R 2. H₂O/H+2,6-dibromo-N-methylpyridin-3-amineDemethylation
CH₃I[2,6-dibromo-3-(trimethylammonio)pyridin]-iodideQuaternization

Exploration of Reaction Mechanisms and Intermediates

The mechanisms of the potential reactions of this compound are rooted in the fundamental principles of organic chemistry.

For electrophilic aromatic substitution , the reaction would proceed through a standard SEAr mechanism. The electrophile would attack the electron-rich pyridine ring to form a resonance-stabilized cationic intermediate, known as a Wheland intermediate or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. As discussed, attack at the C4 and C5 positions would lead to the most stable intermediates due to the electronic influence of the existing substituents. The final step would be the loss of a proton from the intermediate to restore the aromaticity of the pyridine ring.

Computational studies on similar pyridine derivatives have been used to model the energy profiles of such reactions and predict the most likely products. rsc.orgresearchgate.net Such studies for this compound could provide valuable insights into its reactivity.

The functionalization of the N,N-dimethylamino group would follow well-established mechanisms for tertiary amines.

N-oxidation proceeds via a straightforward nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Demethylation with chloroformates involves the initial formation of a quaternary ammonium intermediate, which then undergoes nucleophilic attack by the counterion (e.g., chloride) to displace a methyl group and form a carbamate, which is subsequently hydrolyzed.

Quaternization is a classic SN2 reaction where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

The study of reaction intermediates, for example through spectroscopic techniques under specific reaction conditions, would be crucial to fully elucidate the reaction pathways and to optimize conditions for desired transformations.

Advanced Spectroscopic and Crystallographic Characterization of 2,6 Dibromo N,n Dimethylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique to probe the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Assignments

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and spatial relationships of hydrogen atoms in a molecule. For 2,6-dibromo-N,N-dimethylpyridin-3-amine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the dimethylamino substituent.

The pyridine (B92270) ring possesses two aromatic protons. The proton at the 4-position is expected to appear as a doublet, coupled to the proton at the 5-position. Similarly, the proton at the 5-position will also present as a doublet due to coupling with the 4-position proton. The chemical shifts of these protons are influenced by the electron-withdrawing bromine atoms and the electron-donating dimethylamino group. The N,N-dimethylamino group will display a singlet in the spectrum, as the six protons of the two methyl groups are chemically equivalent.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-47.5 - 7.8Doublet (d)8.0 - 9.0
H-57.2 - 7.5Doublet (d)8.0 - 9.0
-N(CH₃)₂2.8 - 3.1Singlet (s)N/A

Note: The predicted data is based on computational models and may vary from experimental values.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum is expected to show signals for each of the seven unique carbon atoms.

The chemical shifts of the pyridine ring carbons are significantly affected by the attached substituents. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be shifted to a lower field (downfield) compared to unsubstituted pyridine due to the deshielding effect of the halogens. Conversely, the carbon attached to the electron-donating dimethylamino group (C-3) will be shifted to a higher field (upfield). The carbons of the dimethylamino group will appear as a single resonance.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C-2140 - 145
C-3148 - 152
C-4125 - 130
C-5120 - 125
C-6140 - 145
-N(CH₃)₂40 - 45

Note: The predicted data is based on computational models and may vary from experimental values.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogues

While no experimental or predicted data for fluorinated analogues of this compound are readily available, ¹⁹F NMR would be an indispensable tool for their characterization. The chemical shifts and coupling constants in a ¹⁹F NMR spectrum are highly sensitive to the electronic environment, making it an excellent probe for structural and conformational analysis of organofluorine compounds. Should fluorinated derivatives be synthesized, ¹⁹F NMR would provide unambiguous evidence of fluorine incorporation and its position within the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS) Studies

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight. For this compound (C₇H₈Br₂N₂), the molecular weight is approximately 280.9 g/mol . The ESI-MS spectrum would be expected to show a prominent cluster of isotopic peaks corresponding to the [M+H]⁺ ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Electron Impact (EI-MS) Fragmentation Patterns

Electron impact ionization is a higher-energy technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can aid in structural elucidation. For this compound, several characteristic fragmentation pathways can be anticipated:

Loss of a methyl radical: A common fragmentation for N,N-dimethylamino compounds is the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Loss of a bromine atom: The carbon-bromine bonds are susceptible to cleavage, leading to the loss of a bromine atom (•Br).

Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this is typically less favored than the loss of substituents.

The resulting mass spectrum would display a molecular ion peak (M⁺) with its characteristic isotopic pattern for two bromine atoms, along with fragment ions corresponding to these and other potential cleavage pathways.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is anticipated to display distinct absorption bands that correspond to the vibrations of its constituent parts: the substituted pyridine ring, the tertiary N,N-dimethylamino group, and the carbon-bromine bonds.

The N,N-dimethylamino group (–N(CH₃)₂) is expected to show characteristic C-H stretching vibrations from its methyl groups in the 2950-3000 cm⁻¹ range. The stretching vibration of the tertiary aromatic amine C-N bond is predicted to appear in the 1360-1250 cm⁻¹ region. bldpharm.com

The pyridine ring itself possesses a series of characteristic vibrations. Aromatic C-H stretching modes are typically observed at wavenumbers above 3000 cm⁻¹. bldpharm.com The stretching vibrations of the C=C and C=N bonds within the ring are expected to fall within the 1600-1400 cm⁻¹ range. The precise frequencies and intensities of these bands will be modulated by the electronic effects of the substituents—the two heavy bromine atoms and the electron-donating dimethylamino group.

Due to the significant mass of the bromine atoms, the carbon-bromine (C-Br) stretching vibrations are expected to absorb at lower frequencies, typically found in the 600–500 cm⁻¹ region of the spectrum.

A summary of the anticipated key IR absorption bands is provided in the table below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretching Pyridine Ring
2950-3000 C-H Stretching -N(CH₃)₂
1600-1400 C=C and C=N Stretching Pyridine Ring
1360-1250 C-N Stretching Ar-N(CH₃)₂
600-500 C-Br Stretching C-Br

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It is especially effective for detecting non-polar bonds and symmetric molecular vibrations. In the case of this compound, Raman spectroscopy would be highly adept at characterizing the vibrations of the pyridine ring and the carbon-bromine bonds.

A prominent feature in the Raman spectrum of pyridine derivatives is the symmetric "ring breathing" mode, which involves a uniform expansion and contraction of the entire ring. This vibration typically gives rise to a strong Raman signal and is predicted to appear around 1000 cm⁻¹. sigmaaldrich.com Other ring stretching and deformation modes will have similar frequencies to those seen in the IR spectrum, though their relative intensities may differ significantly.

The C-Br stretching vibrations are also expected to be strong and easily identifiable in the Raman spectrum. The symmetric stretching of the two C-Br bonds would likely produce a highly polarized band, offering clear evidence for the 2,6-disubstitution pattern. Theoretical studies, such as DFT calculations on the Br₂...3-Br-pyridine complex, have confirmed the utility of Raman spectroscopy for analyzing brominated pyridines. The vibrations associated with the N,N-dimethylamino group will also be present, although they are generally expected to be weaker in intensity compared to the signals from the ring and C-Br bonds.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretching Pyridine Ring
2950-3000 C-H Stretching -N(CH₃)₂
~1600 Ring Stretching Pyridine Ring
~1000 Ring Breathing Pyridine Ring
600-500 C-Br Stretching C-Br

X-ray Crystallography for Solid-State Structure Elucidation

Following an extensive search of established scientific literature and major crystallographic databases, no experimental crystal structure data for this compound could be located. As a result, a detailed analysis of its solid-state architecture, which would include its precise crystal structure, intramolecular bond lengths and angles, and intermolecular packing arrangement, cannot be provided at this time. The subsections that would typically detail these findings are therefore left blank.

No data available.

No data available.

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Computational and Theoretical Investigations of 2,6 Dibromo N,n Dimethylpyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic properties of molecules. A DFT analysis of 2,6-dibromo-N,N-dimethylpyridin-3-amine would be foundational to understanding its intrinsic chemical nature.

A detailed analysis of the electronic structure of this compound would begin with geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process identifies the most stable three-dimensional arrangement of the atoms.

Following optimization, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich N,N-dimethylamino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing bromine atoms.

Table 1: Illustrative Calculated Molecular Orbital Energies for this compound (Note: The following data is hypothetical and serves to illustrate the expected output of a DFT calculation.)

Molecular OrbitalEnergy (eV)
HOMO-1-7.85
HOMO-6.50
LUMO-1.20
LUMO+1-0.45
HOMO-LUMO Gap 5.30

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would allow for the assignment of characteristic vibrational modes, such as the C-Br stretching frequencies, the C-N stretching of the dimethylamino group, and the aromatic C-H and C=C/C=N stretching and bending modes of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when compared to a standard reference like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions would likely correspond to π → π* and n → π* transitions within the aromatic system.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table contains hypothetical data for illustrative purposes.)

Spectroscopic TechniquePredicted ParameterValue
IRC-Br Stretch550-650 cm⁻¹
IRC-N (dimethylamino) Stretch1180-1220 cm⁻¹
¹³C NMRC-Br110-120 ppm
¹³C NMRC-N (ring)145-155 ppm
UV-Vis (TD-DFT)λ_max~280 nm (π → π*)

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the molecule's reactivity.

Frontier Orbitals: As mentioned, the HOMO and LUMO energies are crucial. A high HOMO energy suggests a good electron donor, making the molecule susceptible to electrophilic attack. A low LUMO energy indicates a good electron acceptor, prone to nucleophilic attack. The distribution of these orbitals reveals the most likely sites for such attacks.

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring and the nitrogen of the dimethylamino group. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the areas around the bromine atoms (due to the σ-hole effect) could show positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of this compound.

While the pyridine ring is rigid, the N,N-dimethylamino group has rotational freedom around the C-N bond. MD simulations can explore the conformational landscape of this group. By running simulations over a period of nanoseconds, the preferred orientations (conformers) of the dimethylamino group relative to the pyridine ring can be identified, and the energy barriers for rotation can be estimated. This is important as the conformation can influence the molecule's reactivity and intermolecular interactions. The simulations would likely show that the methyl groups of the dimethylamino moiety are not coplanar with the pyridine ring due to steric hindrance.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can be performed with the molecule placed in a box of explicit solvent molecules (e.g., water, DMSO, chloroform) to study these effects.

Reaction Pathway Modeling and Transition State Characterization

Information regarding the modeling of reaction pathways and the characterization of transition states for this compound is not available in the reviewed scientific literature. Such studies would typically involve the use of quantum chemical methods, like density functional theory (DFT), to map out the energy landscape of a chemical reaction involving this molecule. This would include identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies. This information is crucial for understanding reaction mechanisms, predicting reaction rates, and designing more efficient synthetic routes.

Computational Studies on Intermolecular Interactions

There is a lack of specific computational studies on the intermolecular interactions of this compound in the scientific literature. Investigations of this nature would explore the non-covalent forces between molecules of this compound, or between this molecule and other chemical species. These interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, are fundamental to determining the physical properties of the compound, including its melting point, boiling point, and solubility. Computational methods like symmetry-adapted perturbation theory (SAPT) or the analysis of the electron density through the quantum theory of atoms in molecules (QTAIM) would be employed to quantify and characterize these interactions.

Applications of 2,6 Dibromo N,n Dimethylpyridin 3 Amine in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The compound 2,6-dibromo-N,N-dimethylpyridin-3-amine serves as a trifunctional building block. The bromine atoms at the 2 and 6 positions are susceptible to various cross-coupling reactions, while the dimethylamino group at the 3-position can direct metallation or influence the electronic properties of the pyridine (B92270) ring. The parent compound, 2,6-dibromopyridine (B144722), is widely used in palladium-catalyzed amination reactions to create complex ligands. For instance, it reacts with polyamines to form macrocyclic structures that can act as ligands for transition metals. georgiasouthern.edu This suggests that this compound could similarly be used to create intricate molecular architectures with specific electronic and steric properties imparted by the dimethylamino substituent.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Substituted dihalopyridines are fundamental starting materials for constructing a wide array of heterocyclic systems. Research on compounds like 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine demonstrates how dimethylamino-functionalized pyridine derivatives can be excellent precursors for synthesizing fused heterocycles such as pyrazoles, isoxazoles, and pyrimidines through reactions with binucleophiles. bldpharm.comscispace.com Although direct examples are not available for this compound, its structure is primed for sequential or one-pot reactions to build complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.gov The synthesis of various pyridine-based luminogens has also been explored, indicating a potential application pathway for highly substituted pyridines. nih.gov

Application in the Construction of Aryl-Substituted Pyridines

The bromine atoms on the pyridine ring are ideal handles for introducing aryl groups via metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. The selective mono-amination or mono-arylation of 2,6-dibromopyridine has been a subject of study, often utilizing copper or palladium catalysts to achieve unsymmetrically substituted pyridines. researchgate.net A copper-catalyzed protocol has been developed for the selective C-N bond formation with 2,6-dibromopyridine and various amines, yielding 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net This established reactivity implies that this compound could be a valuable precursor for creating complex, unsymmetrical 2,6-disubstituted pyridines where one or both bromine atoms are replaced by aryl moieties. Such structures are prevalent in pharmaceuticals and organometallic catalysis. researchgate.net

Enantioselective and Diastereoselective Synthesis utilizing Derivatives

While there is no direct literature on the use of this compound in stereoselective synthesis, its derivatives hold potential. Chiral ligands are often constructed from substituted pyridines. For example, TREN-based (tris(2-aminoethyl)amine) scaffolded ligands have been synthesized using derivatives of 2,6-dibromopyridine to create stable metal complexes. georgiasouthern.edu By using a chiral amine to displace one or both bromine atoms on the this compound scaffold, it would be possible to generate novel chiral ligands. These ligands could then be applied in asymmetric catalysis. The diastereoselective synthesis of tetrahydropyranones has been achieved using bromo-substituted precursors, highlighting how halogenated building blocks can be instrumental in controlling stereochemistry. synblock.com

Contribution to the Synthesis of Agrochemicals and Pharmaceutical Intermediates

The pyridine ring is a common scaffold in a vast number of bioactive molecules, including pharmaceuticals and agrochemicals. innospk.com The synthesis of 2,6-disubstituted pyridines is of particular importance in these fields. researchgate.net For example, 2,6-dibromopyridine is noted as a key intermediate for novel pesticides and pharmaceutical products. scispace.com Related compounds like 2,6-dimethylpyridin-3-amine are recognized as important intermediates for creating complex molecules used in these industries. innospk.com Given that the functional groups on this compound allow for diverse chemical transformations, it represents a potential, albeit not widely documented, intermediate for the synthesis of novel, highly functionalized pyridine derivatives for screening as potential agrochemical or pharmaceutical agents. The synthesis of various 3-substituted heterocyclic compounds from 2-aminopyridine (B139424) has been explored for their biological activity. nih.gov

Coordination Chemistry and Metal Complexation of 2,6 Dibromo N,n Dimethylpyridin 3 Amine

Application in Catalysis (e.g., Electrocatalytic Processes, Cross-Coupling Catalysis)There is no information regarding the application of 2,6-dibromo-N,N-dimethylpyridin-3-amine metal complexes in catalysis.

Due to the lack of available scientific information for each of the specified sections, a detailed article cannot be generated at this time. Further experimental research would be required to explore the coordination chemistry of this particular compound.

Supramolecular Chemistry and Intermolecular Interactions Involving 2,6 Dibromo N,n Dimethylpyridin 3 Amine

Hydrogen Bonding Networks and Their Structural Impact

The molecular structure of 2,6-dibromo-N,N-dimethylpyridin-3-amine lacks conventional strong hydrogen bond donors, such as -OH or -NH2 groups. However, it can act as a hydrogen bond acceptor in several ways. The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the dimethylamino group possess lone pairs of electrons that can interact with hydrogen bond donors.

Analysis of π-π Stacking Interactions in Solid State

The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are crucial in the formation of columnar structures or layered motifs in the solid state. The nature of these interactions can be either face-to-face or offset (parallel-displaced).

The electronic character of the pyridine ring, influenced by the electron-withdrawing bromine atoms and the electron-donating dimethylamino group, will modulate the π-π stacking behavior. The presence of bulky bromine atoms ortho to the ring nitrogen may sterically hinder ideal face-to-face stacking, making offset or T-shaped arrangements more probable. Studies on other substituted pyridine systems have shown that such interactions are sensitive to the electronic nature and position of the substituents. rsc.orgacs.org

Interactive Data Table: Predicted π-π Stacking Parameters

Interaction TypePredicted Centroid-to-Centroid Distance (Å)Predicted Vertical Displacement (Å)
Parallel-Displaced3.4 - 3.81.2 - 1.8
T-shaped4.5 - 5.5N/A

Note: These are predicted values based on typical ranges observed for substituted pyridines.

Halogen Bonding (XB) Studies with Bromine Atoms

The two bromine atoms on the pyridine ring are potential halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. mdpi.com In the case of this compound, the bromine atoms could form halogen bonds with various acceptors.

Potential halogen bond acceptors in a crystal lattice of this compound could include the nitrogen atom of the pyridine ring or the dimethylamino group of a neighboring molecule. The strength of these halogen bonds would follow the general trend I > Br > Cl > F. nih.gov The formation of Br···N or Br···Br halogen bonds could lead to the assembly of one-dimensional chains or more complex two- or three-dimensional networks. nih.govresearchgate.netsemanticscholar.org Research on other dihalopyridine derivatives has demonstrated the prevalence and structural importance of such interactions in directing crystal packing. nih.govsemanticscholar.org

Exploration of Self-Assembly Processes and Crystal Engineering

The principles of crystal engineering can be applied to predict and control the self-assembly of this compound. The interplay between the various possible intermolecular interactions—hydrogen bonding, π-π stacking, and halogen bonding—will dictate the final supramolecular architecture.

By co-crystallizing this compound with other molecules (co-formers) that have complementary functionalities, it is possible to design specific supramolecular synthons. For instance, a co-former with strong hydrogen bond donors could interact with the nitrogen acceptors of the pyridine. Similarly, a co-former that is a strong halogen bond acceptor could selectively bind to the bromine atoms. This approach allows for the rational design of materials with desired structural motifs and properties. numberanalytics.com

Design and Characterization of Supramolecular Architectures

The design of supramolecular architectures based on this compound would involve a careful consideration of the hierarchy of intermolecular interactions. The most dominant interactions would likely be the primary drivers of the assembly, with weaker interactions providing further stabilization.

For example, a primary chain-like motif could be formed through head-to-tail Br···N halogen bonds. These chains could then be organized into layers or three-dimensional structures through weaker C-H···Br hydrogen bonds and π-π stacking interactions. The characterization of such hypothetical architectures would rely on single-crystal X-ray diffraction, which would provide precise information on bond lengths, angles, and intermolecular distances, confirming the nature and geometry of the interactions at play.

Electrochemical Behavior and Redox Processes of 2,6 Dibromo N,n Dimethylpyridin 3 Amine

Cyclic Voltammetry Studies of Redox Potentials

No published cyclic voltammetry data for 2,6-dibromo-N,N-dimethylpyridin-3-amine could be located. Such studies would be essential to determine the formal redox potentials associated with the oxidation and reduction of the compound, providing insight into the stability of its various electronic states.

Investigation of Electrochemical Reaction Mechanisms

Information regarding the electrochemical reaction mechanisms of this compound is not available in the reviewed literature. Investigations in this area would typically involve techniques such as controlled potential electrolysis and spectroelectrochemistry to identify the products of electron transfer reactions and elucidate the pathways of these transformations.

Electrochemical Properties of Derived Metal Complexes

There is no available research on the synthesis or electrochemical characterization of metal complexes derived from this compound. The nitrogen atom of the pyridine (B92270) ring and the dimethylamino group could potentially act as coordination sites for metal ions, and the electrochemical properties of such complexes would be of interest for applications in catalysis and materials science.

Potential Applications in Electrochemical Sensing or Energy Conversion

Given the lack of fundamental electrochemical data, no potential applications for this compound in electrochemical sensing or energy conversion have been proposed or investigated. The development of such applications would first require a thorough understanding of the compound's redox behavior.

Structure Activity Relationship Sar Studies of 2,6 Dibromo N,n Dimethylpyridin 3 Amine Derivatives and Analogues

Systematic Structural Modifications and Their Impact on Reactivity

The reactivity of 2,6-dibromo-N,N-dimethylpyridin-3-amine is fundamentally governed by the interplay of its three key structural components: the pyridine (B92270) core, the two bromine substituents at positions 2 and 6, and the N,N-dimethylamino group at position 3. Systematic modification of each of these elements has a predictable yet profound impact on the molecule's electronic properties and, consequently, its chemical behavior.

The bromine atoms at the 2- and 6-positions are highly significant. Their strong electron-withdrawing inductive effect makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. This is a common feature in halopyridines, where such substitutions facilitate reactions like nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. chemimpex.comresearchgate.net The position of these halogens is critical; being ortho to the ring nitrogen further enhances the electrophilicity of these carbons.

The N,N-dimethylamino group at the 3-position acts as a powerful electron-donating group through resonance, pushing electron density into the pyridine ring. This effect counteracts the inductive withdrawal of the bromine atoms to some extent. Its position (meta to the ring nitrogen) influences the regioselectivity of further reactions. For instance, in palladium-catalyzed C-N cross-coupling reactions, the presence of an amino group at the 3-position can present challenges, such as potential chelation of the palladium catalyst, which can hinder the reaction. nih.gov

Modifying the alkyl groups on the amino substituent—for example, from dimethyl to diethyl or to a simple primary amine (NH2)—would alter the steric bulk and the precise electron-donating strength. Increasing the steric hindrance around the 3-position could influence the approach of reagents and catalysts, potentially affecting reaction rates and yields.

Comparative Analysis with Related Brominated Pyridines

To fully understand the unique characteristics of this compound, it is essential to compare it with its isomers and analogues.

Isomeric Dibromopyridines (e.g., 3,5-dibromo-2,6-dimethylpyridine)

The positioning of substituents on the pyridine ring dramatically alters the molecule's properties. A comparison with isomeric structures highlights these differences. For instance, 3,5-dibromo-2,6-dimethylpyridine features bromine atoms at the 3- and 5-positions. chemimpex.com Unlike the 2,6-dibromo isomer, the C-Br bonds in this compound are not adjacent to the ring nitrogen, which generally reduces their reactivity in SNAr reactions. However, these positions are still highly active in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The methyl groups at the 2- and 6-positions provide steric hindrance and are weakly electron-donating, further modifying the ring's electronic landscape compared to the powerful electron-donating effect of the N,N-dimethylamino group in the target compound.

Another relevant isomer is 2,6-dibromo-N,N-dimethylpyridin-4-amine . nih.gov Here, the strongly electron-donating dimethylamino group is at the 4-position (para to the nitrogen). This positioning maximizes its ability to donate electron density into the ring through resonance, which can decrease the electrophilicity of the C-Br carbons at positions 2 and 6 compared to a 3-substituted isomer. This electronic difference directly impacts reactivity in coupling and substitution reactions.

Interactive Table: Comparison of Isomeric Dibromopyridines

Compound NameSubstitution PatternKey Structural Differences from Target CompoundExpected Impact on Reactivity
This compound 2,6-Dibromo, 3-N,N-dimethylamino-Baseline for comparison.
3,5-dibromo-2,6-dimethylpyridine 3,5-Dibromo, 2,6-dimethylBromines are meta to nitrogen; electron-donating groups are CH₃ instead of NMe₂. nih.govReduced susceptibility to SNAr at C-Br bonds; participates readily in cross-coupling reactions.
2,6-dibromo-3,5-dimethylpyridine 2,6-Dibromo, 3,5-dimethylElectron-donating groups are two CH₃ groups instead of one NMe₂. chemimpex.comLess electron-rich ring than the target compound; C-Br bonds remain active for coupling. chemimpex.com
2,6-dibromo-N,N-dimethylpyridin-4-amine 2,6-Dibromo, 4-N,N-dimethylaminoNMe₂ group is at the 4-position (para to N). nih.govStronger electron donation into the ring may decrease the reactivity of C-Br bonds toward certain electrophilic reagents.

Analogues with Different Halogen Substituents (e.g., 2,6-diiodopyridines)

Replacing bromine with other halogens significantly modifies reactivity, primarily due to differences in carbon-halogen bond strength and polarizability. The C-I bond is weaker and longer than the C-Br bond, which in turn is weaker than the C-Cl bond.

A direct analogue, 2,6-diiodo-3,5-dimethylpyridine , serves as an excellent point of comparison. nih.gov In metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive and undergoes oxidative addition to the metal center (e.g., palladium) more readily than a C-Br bond. This means that diiodo-pyridines often react under milder conditions or with higher efficiency than their dibromo counterparts. The structural influence of the halogen also extends to crystal packing, with the larger iodine atom leading to different intermolecular interactions. nih.govmdpi.com The trend in reactivity typically follows the order I > Br > Cl, making diiodopyridines highly valuable but sometimes less stable precursors. mdpi.com

Derivatives with Varied Alkylamino Groups

The nature of the amino group at the 3-position is a critical determinant of reactivity. The N,N-dimethylamino group in the target compound is a tertiary amine, which makes it a potent electron-donating group but also introduces steric bulk.

Comparing this to a primary amine analogue, such as 3-bromo-2-aminopyridine , provides insight. nih.gov The primary amino group (-NH₂) is also electron-donating but less so than the -NMe₂ group. Crucially, the presence of N-H protons allows it to act as a nucleophile itself or to participate in hydrogen bonding, which can influence reaction mechanisms and solubility. In Pd-catalyzed cross-coupling reactions, unprotected primary or secondary amines can pose challenges by coordinating with the catalyst. nih.gov Varying the alkyl substituents (e.g., from methyl to ethyl or isopropyl) on the nitrogen would primarily modulate the steric environment, which can be tuned to optimize reaction selectivity and efficiency by controlling the access of reagents to the pyridine ring or the catalytic center.

Correlation of Molecular Structure with Chemical Behavior and Applications

The specific arrangement of substituents in this compound and its analogues directly correlates with their chemical behavior and dictates their potential utility in synthesis.

Reactivity in Cross-Coupling Reactions : The 2,6-dihalo pattern makes these compounds excellent substrates for sequential or double cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The higher reactivity of an iodo-substituent compared to a bromo-substituent allows for selective, stepwise functionalization. The electron-donating amino group at the 3- or 4-position modulates the electronic density of the ring, which can influence the rate and outcome of the oxidative addition step. acs.org

Susceptibility to Nucleophilic Aromatic Substitution (SNAr) : The presence of halogens at the 2- and 6-positions, activated by the ring nitrogen, makes these sites susceptible to SNAr. The strong electron-donating group at the 3- or 4-position can, however, decelerate this reaction by reducing the electrophilicity of the substituted carbons.

Applications as Building Blocks : These molecules are versatile intermediates in the synthesis of more complex, functional molecules. chemimpex.comchemimpex.com The pyridine scaffold is a common feature in pharmaceuticals and agrochemicals. nih.govwikipedia.org By selectively replacing the halogen atoms with other functional groups, chemists can construct a wide array of derivatives for screening in drug discovery programs or for creating functional materials. chemimpex.comchemimpex.com The specific substitution pattern is crucial for fine-tuning the pharmacological parameters of a potential drug molecule, such as its binding affinity and selectivity for a target enzyme or receptor. nih.gov

Interactive Table: Structure-Behavior Correlation

Structural FeatureChemical BehaviorPotential Applications
2,6-Dihalo Substitution Serves as a handle for sequential and double cross-coupling reactions. Activates the ring for SNAr.Synthesis of polysubstituted pyridines for medicinal chemistry and material science. chemimpex.comchemimpex.com
Halogen Type (I vs. Br) Iodine leads to higher reactivity in Pd-catalyzed oxidative addition. mdpi.comEnables milder reaction conditions and selective, stepwise functionalization.
3-Amino Group Electron-donating nature modulates ring electronics. Potential for catalyst chelation. nih.govDirecting group for further substitutions; core of pharmacologically active molecules. nih.gov
4-Amino Group Stronger electron-donating effect compared to the 3-amino isomer.Used to create electron-rich pyridine systems with specific electronic properties. nih.gov
Alkyl vs. H on Amino Group Modulates steric hindrance and electron-donating strength. N-H allows for different reactivity.Fine-tuning of solubility, steric profile, and binding interactions in drug candidates.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

The primary academic contribution concerning 2,6-dibromo-N,N-dimethylpyridin-3-amine lies in the synthetic methodologies developed for its preparation and the preparation of structurally related unsymmetrical 2,6-disubstituted pyridines. The synthesis of this compound is an exemplar of selective C-N bond formation on a dihalogenated pyridine (B92270) ring.

Research has established efficient protocols for the selective amination of 2,6-dibromopyridine (B144722). researchgate.net Typically, these reactions are catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a suitable ligand. researchgate.net The reaction of 2,6-dibromopyridine with dimethylamine (B145610) under these catalyzed conditions would theoretically yield this compound, although specific literature detailing this exact transformation is sparse. The significance of this method is its ability to control selectivity, which is often a challenge in the functionalization of poly-substituted heterocyclic compounds. researchgate.net

The synthesis of analogous compounds, such as 2-Bromo-6-methylaminopyridine, has been successfully achieved by reacting 2,6-dibromopyridine with methylamine (B109427) in a pressure tube at elevated temperature and pressure. georgiasouthern.edu These reactions were monitored by thin-layer chromatography and the products characterized by ¹H and ¹³C NMR, achieving yields of over 50%. georgiasouthern.edu This work underscores the viability of nucleophilic aromatic substitution for producing mono-amino-dibromo-pyridines, providing a foundational method applicable to the synthesis of the N,N-dimethyl derivative.

The key discovery is not in a singular application of the title compound, but in the establishment of reliable synthetic routes that make such specific building blocks accessible for further use in medicinal chemistry, materials science, and organometallic catalysis. researchgate.net These unsymmetrically substituted pyridines are valuable intermediates for creating more complex molecular architectures.

Identification of Unresolved Scientific Challenges and Research Gaps

Despite the existence of viable synthetic pathways, a significant research gap exists regarding the specific properties and applications of this compound. A comprehensive search of the scientific literature reveals a notable absence of studies dedicated to this particular isomer.

Key unresolved challenges and gaps include:

Detailed Characterization: While methods for synthesis exist, there is a lack of published, in-depth characterization data for this compound. This includes single-crystal X-ray diffraction data to definitively determine its solid-state structure, as well as comprehensive spectroscopic analysis beyond basic NMR.

Reactivity Profile: The differential reactivity of the two bromine atoms has not been explored. The bromine at the 2-position is electronically and sterically distinct from the bromine at the 6-position due to the adjacent N,N-dimethylamino group. A systematic study of its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is a major research gap. Understanding which bromine is more susceptible to substitution is crucial for its use as a synthetic intermediate.

Physicochemical Properties: There is no readily available data on its fundamental physicochemical properties, such as its pKa, solubility in various solvents, and thermal stability.

Biological Activity Screening: The vast majority of pyridine derivatives are synthesized for their potential biological activity. nih.gov The title compound has not been subjected to broad biological screening to identify any potential applications in pharmacology.

Emerging Trends and Novel Directions in Pyridine Chemistry Relevant to the Compound

The future study of this compound will be heavily influenced by broader trends in pyridine chemistry.

Advanced Catalysis: There is a continuous drive to develop more efficient, selective, and sustainable catalytic systems for pyridine functionalization. This includes the use of novel palladium, nickel, and copper catalysts with designer ligands for cross-coupling reactions that can operate under milder conditions. mdpi.com The application of magnetic nanocatalysts for synthesizing pyridine skeletons is also an emerging area, prized for high surface-to-volume ratios and ease of recovery. nih.gov

C-H Functionalization: A major trend is the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials like halogenated pyridines. While the title compound is already halogenated, this trend inspires the development of orthogonal strategies where the existing C-H bonds on the pyridine ring could be targeted for functionalization alongside the C-Br bonds.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis has opened new pathways for radical-based functionalization of pyridines. This could provide novel methods for reacting with the bromine atoms or other positions on the this compound ring under exceptionally mild conditions.

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational methods to predict reactivity, analyze molecular orbitals, and understand reaction mechanisms is becoming standard. mdpi.com Such studies can predict the relative reactivity of the two bromine atoms in this compound, guiding synthetic efforts and saving experimental resources. mdpi.com

Proposed Areas for Future Academic Exploration and Innovation

Based on the identified research gaps and emerging trends, several areas for future academic exploration can be proposed for this compound.

Systematic Synthetic and Reactivity Study:

Optimized Synthesis: A thorough study to optimize the synthesis of the title compound, documenting yields, and providing a complete spectroscopic and structural characterization.

Selective Functionalization: A detailed investigation into the selective functionalization of the C2-Br versus the C6-Br bond using a variety of modern cross-coupling reactions. This would establish the compound as a versatile building block for sequential, site-selective modifications.

Computational Modeling:

Reactivity Prediction: Employing DFT calculations to model the compound’s electronic structure, frontier molecular orbitals, and electrostatic potential to predict the regioselectivity of subsequent reactions. mdpi.com

Property Simulation: Predicting key physical and spectroscopic properties to compare with experimental findings.

Exploration as a Ligand in Catalysis:

The pyridine nitrogen and the amino group offer potential coordination sites. The synthesis of transition metal complexes with this compound as a ligand could be explored, and the catalytic activity of these complexes could be tested in various organic transformations.

Medicinal Chemistry and Agrochemical Research:

Scaffold for Library Synthesis: Using the two distinct bromine handles to generate a library of more complex derivatives via parallel synthesis.

Biological Screening: Submitting the parent compound and its derivatives for broad biological screening to identify potential hits in areas such as antibacterial, antifungal, or kinase inhibition assays, areas where pyridine-based compounds are often active. nih.gov

Q & A

Basic: What synthetic routes are commonly employed to prepare 2,6-dibromo-N,N-dimethylpyridin-3-amine?

The synthesis typically involves bromination of N,N-dimethylpyridin-3-amine precursors. For example, direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF) can introduce bromine atoms at the 2- and 6-positions of the pyridine ring. Reaction optimization may require monitoring temperature and stoichiometry to avoid over-bromination or decomposition. Similar dibromopyridine derivatives have been synthesized via sequential halogenation and functional group modifications .

Basic: How can spectroscopic methods (e.g., NMR, HR-MS) confirm the structure of this compound?

  • 1H/13C NMR : The dimethylamino group (–N(CH3)2) at position 3 appears as a singlet (~δ 2.8–3.2 ppm) due to rapid rotation. Aromatic protons in the pyridine ring (positions 4 and 5) show coupling patterns influenced by bromine’s electron-withdrawing effects.
  • HR-MS : The molecular ion peak should match the exact mass (C7H9Br2N2: ~307.81 g/mol), with isotopic patterns characteristic of two bromine atoms.
    Cross-validation with X-ray crystallography (as seen in pyridine derivatives like those in ) can resolve ambiguities in regiochemistry.

Basic: What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine atoms at positions 2 and 6 are susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings. The dimethylamino group at position 3 acts as an electron-donating substituent, potentially directing electrophilic substitution to position 4. For example, palladium-catalyzed coupling with aryl boronic acids could yield biaryl derivatives. Reaction conditions (e.g., ligand choice, solvent) must balance reactivity and stability of the pyridine core .

Advanced: How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Density functional theory (DFT) calculations can map electrostatic potential surfaces to identify electron-deficient regions. For instance, the bromine atoms create electron-poor sites at positions 2 and 6, while the dimethylamino group increases electron density at position 4. Transition state modeling (e.g., for SNAr reactions) can explain observed selectivity, aiding in rational catalyst design .

Advanced: What experimental strategies resolve contradictions in catalytic activity data for derivatives of this compound?

Contradictions (e.g., variable yields in cross-coupling) may arise from subtle differences in reaction conditions or impurities. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors.
  • Control for moisture/oxygen : Use Schlenk techniques to exclude contaminants.
  • Kinetic profiling : Monitor reaction progress via in situ NMR or GC-MS to detect intermediates or side products.
    Lessons from pharmacological dose-response studies (e.g., U-shaped curves in ) highlight the importance of non-linear relationships in data interpretation.

Advanced: How does the electronic nature of the dimethylamino group influence the photophysical properties of this compound?

The dimethylamino group’s electron-donating effect red-shifts absorption/emission spectra by stabilizing excited states. Time-dependent DFT (TD-DFT) can model these effects, while experimental validation via UV-vis and fluorescence spectroscopy quantifies Stokes shifts and quantum yields. Comparative studies with non-dimethylated analogs (e.g., 2,6-dibromopyridin-3-amine) isolate the substituent’s contribution .

Advanced: What methodologies address discrepancies in biological activity data for brominated pyridine derivatives?

If contradictory bioactivity results arise (e.g., in enzyme inhibition assays), consider:

  • Assay validation : Confirm target specificity using knockout models or competitive inhibitors.
  • Solubility/pharmacokinetics : Use DLS or LC-MS to assess compound aggregation or metabolic stability.
  • Structural analogs : Compare with related compounds (e.g., 5,6-dibromo-N,N-dimethyltryptamine in ) to identify structure-activity relationships (SAR).
    Interdisciplinary collaboration (e.g., combining synthetic chemistry with in silico screening) enhances data robustness .

Advanced: How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics in this compound?

  • NOESY : Detects spatial proximity between the dimethylamino group and aromatic protons, revealing preferred ring puckering or substituent orientations.
  • HSQC : Correlates 1H and 13C shifts to confirm assignments in complex spectra.
    Dynamic NMR (variable-temperature studies) can further probe rotational barriers of the –N(CH3)2 group .

Advanced: What strategies optimize the scalability of this compound synthesis for high-throughput screening?

  • Flow chemistry : Enhances heat/mass transfer for exothermic bromination steps.
  • Catalyst immobilization : Use polymer-supported ligands to simplify purification.
  • Green solvents : Replace DMF with Cyrene® or 2-MeTHF to improve sustainability.
    Lessons from scalable pyrimidine syntheses (e.g., ) provide transferable insights.

Advanced: How do steric and electronic effects of the dimethylamino group influence metal-ligand coordination in catalytic applications?

The dimethylamino group’s steric bulk can hinder coordination to metal centers (e.g., Pd, Cu), while its electron-donating nature modulates catalytic activity. Comparative studies with –NH2 or –NMe analogs, combined with X-ray crystallography (as in ), reveal ligand-metal binding modes and turnover rates.

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